molecular formula C8H14O2 B2899532 Oct-4-yne-1,8-diol CAS No. 24595-59-3

Oct-4-yne-1,8-diol

Cat. No. B2899532
CAS RN: 24595-59-3
M. Wt: 142.198
InChI Key: OTBOSHAYKJIVFZ-UHFFFAOYSA-N
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Description

Oct-4-yne-1,8-diol is a chemical compound with the CAS Number: 24595-59-3 . It has a molecular weight of 142.2 and is stored at a temperature of 4 degrees Celsius . It is an oil in its physical form .


Molecular Structure Analysis

The IUPAC Name for Oct-4-yne-1,8-diol is the same as its common name . The Inchi Code for this compound is 1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 .


Physical And Chemical Properties Analysis

Oct-4-yne-1,8-diol has a molecular weight of 142.2 . It is an oil in its physical form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Reactions

Oct-4-yne-1,8-diol is involved in various catalytic reactions. For example, it undergoes dimerization catalyzed by rhodium complexes (Carlton & Read, 1978). Similarly, it reacts with mercury(II) acetate in methanol, resulting in products like vinyl ether and ketones under different conditions (Bassetti & Floris, 1988).

Cyclization Reactions

Interaction Studies

Research on oct-4-yne-1,8-diol includes studying its interactions in mixtures. For instance, studies on its heat capacities mixed with alcohols indicate the formation of complexes and cross-associated species with alcohol molecules (Figueroa-Gerstenmaier, Cabañas, & Costas, 1999).

Synthesis and Properties

The compound is also used in the synthesis of other chemicals. For example, its derivatives were synthesized using microwave-assisted methods, with studies on their photophysical properties (Otero et al., 2015). Additionally, the compound's reaction with protic reagents in the presence of various nucleophiles has been explored (Weiss, Touchette, & Jones, 2002).

Metabolic Activation

Studies on the metabolic activation of oct-4-yne-1,8-diol derivatives indicate its potential in biological systems. For example, the activation of octyne by liver enzymes suggests its interaction with biological molecules (White et al., 1984).

Biomass-Derived Materials

Finally, oct-4-yne-1,8-diol derivatives are involved in the production of alcohols from biomass-derived materials. These alcohols are used as monomers in producing various polymeric materials (Sun et al., 2016).

Safety and Hazards

Oct-4-yne-1,8-diol is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to Oct-4-yne-1,8-diol. One discusses the electrochemical oscillation observed during the reduction of Co 2+ from sulfate solution in the presence of but-2-yne-1,4-diol (butynediol) as an additive . Another paper discusses the synthesis of stable gold nanoparticles using but-2-yne-1,4-diol .

properties

IUPAC Name

oct-4-yne-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBOSHAYKJIVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#CCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24595-59-3
Record name oct-4-yne-1,8-diol
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